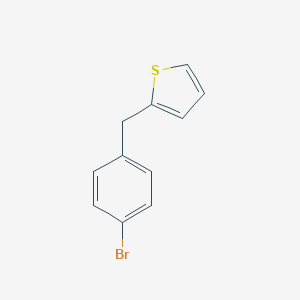

2-(4-Bromobenzyl)thiophene

Vue d'ensemble

Description

2-(4-Bromobenzyl)thiophene is an organic compound with the molecular formula C₁₁H₉BrS It consists of a thiophene ring substituted with a 4-bromobenzyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-(4-Bromobenzyl)thiophene involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a thiophene boronic acid with a 4-bromobenzyl halide under mild conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent like dimethylformamide or toluene, at temperatures ranging from 80°C to 100°C .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the para position of the benzyl group undergoes nucleophilic substitution under specific conditions. This reactivity is exploited to introduce functional groups or modify electronic properties.

Key Reactions:

-

Amine Substitution :

Treatment with primary/secondary amines (e.g., piperidine) in polar aprotic solvents (DMF, THF) at 80–100°C yields 2-(4-aminobenzyl)thiophene derivatives. Catalytic bases like K₂CO₃ enhance reaction efficiency .

Example :

Yield: 78–85% . -

Thiol Substitution :

Reacting with thiols (e.g., NaSH) in ethanol under reflux replaces bromine with a thiol group .

Comparison of Substitution Reactivity:

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions to form C–C bonds, enabling access to complex architectures.

Suzuki-Miyaura Coupling:

Reaction with arylboronic acids using Pd(PPh₃)₄ or PdCl₂(dppf) catalysts produces biaryl derivatives.

Example :

Yield: 70–74% .

Buchwald-Hartwig Amination:

Coupling with amines (e.g., morpholine) using Pd₂(dba)₃/XantPhos forms aryl amines .

Benzylic Oxidation:

The benzyl methylene group oxidizes to a ketone using KMnO₄ or CrO₃, yielding 2-(4-bromobenzoyl)thiophene .

Conditions :

Thiophene Ring Oxidation:

The thiophene sulfur oxidizes to sulfoxides or sulfones with m-CPBA or H₂O₂ .

Example :

Yield: 82%.

Functionalization via Directed Metalation

Lithiation at the thiophene’s α-position using n-BuLi enables electrophilic quenching (e.g., D₂O, CO₂) .

Example :

Yield: 89% .

Industrial and Scalable Methods

Continuous flow reactors optimize large-scale synthesis. For example, Suzuki coupling of 4-bromobenzyl boronic esters with thiophene derivatives achieves 90% yield with Pd/C catalysts .

Comparative Reactivity Analysis

| Reaction Type | Reagents/Conditions | Key Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, Toluene | Biaryl derivatives | 70–74% |

| Benzylic Oxidation | KMnO₄, H₂SO₄ | 2-(4-Bromobenzoyl)thiophene | 68% |

| Thiophene Lithiation | n-BuLi, Electrophile | Functionalized α-position derivatives | 85–89% |

Applications De Recherche Scientifique

2-(4-Bromobenzyl)thiophene has several scientific research applications:

Organic Electronics: It is used in the development of organic semiconductors and conductive polymers.

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules with potential therapeutic properties.

Materials Science: It is utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Chemical Research: It is employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Mécanisme D'action

The mechanism of action of 2-(4-Bromobenzyl)thiophene depends on its application:

Organic Electronics: It functions by facilitating charge transport through its conjugated system, enhancing the performance of electronic devices.

Medicinal Chemistry: It interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects.

Materials Science: It contributes to the optical and electronic properties of materials through its unique structural features.

Comparaison Avec Des Composés Similaires

2-(4-Chlorobenzyl)thiophene: Similar structure but with a chlorine atom instead of bromine.

2-(4-Methylbenzyl)thiophene: Similar structure but with a methyl group instead of bromine.

2-(4-Fluorobenzyl)thiophene: Similar structure but with a fluorine atom instead of bromine.

Uniqueness: 2-(4-Bromobenzyl)thiophene is unique due to the presence of the bromine atom, which can participate in specific reactions, such as halogen bonding and selective substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Activité Biologique

Overview

2-(4-Bromobenzyl)thiophene (CAS No.: 118150-25-7) is a compound that belongs to the thiophene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound consists of a thiophene ring substituted with a bromobenzyl group. This unique structure contributes to its biological activity, particularly in interactions with biological targets.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of thiophene derivatives, including this compound. Research indicates that thiophene compounds exhibit significant antibacterial activity against various bacterial strains.

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 16 mg/L |

| Acinetobacter baumannii | 32 mg/L | |

| Pseudomonas aeruginosa | >64 mg/L |

The MIC values suggest that this compound has moderate antibacterial activity, particularly against E. coli and A. baumannii. Further studies have demonstrated that these compounds can disrupt bacterial membrane integrity and inhibit growth through various mechanisms, including interference with cell wall synthesis and protein function .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been explored for its potential anticancer properties. Studies have shown that thiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

The anticancer activity of thiophenes often involves several mechanisms, including:

- Induction of Apoptosis : Thiophenes can activate intrinsic apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

- Cell Cycle Arrest : Certain thiophenes have been shown to cause cell cycle arrest at various phases, preventing cancer cell proliferation.

- Inhibition of Angiogenesis : Some studies suggest that thiophenes can inhibit the formation of new blood vessels that supply tumors, thereby limiting their growth .

Case Study: Cytotoxicity in Cancer Cell Lines

A study evaluated the cytotoxic effects of various thiophene derivatives, including this compound, on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:

- HeLa Cells : IC50 values around 22 µM were observed, indicating significant cytotoxicity.

- MCF-7 Cells : Similar cytotoxic effects were noted, with IC50 values ranging from 20 to 30 µM.

These findings suggest that this compound possesses promising anticancer activity through multiple pathways .

Propriétés

IUPAC Name |

2-[(4-bromophenyl)methyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYCIKURJBHUER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571452 | |

| Record name | 2-[(4-Bromophenyl)methyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118150-25-7 | |

| Record name | 2-[(4-Bromophenyl)methyl]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.